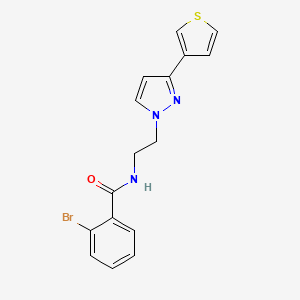

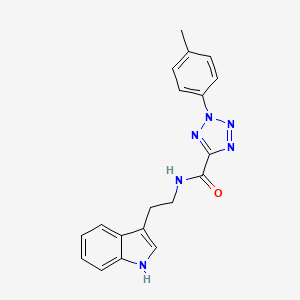

![molecular formula C18H17F3N4O2S B2406621 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034539-16-5](/img/structure/B2406621.png)

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

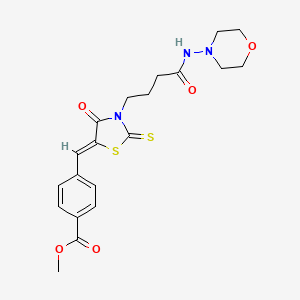

“N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response. This compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is a novel chemotype that has been underexploited among heme-binding moieties .

Synthesis Analysis

The synthesis of this compound involves the combination of a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety with a methyleneamino linker and a trifluoromethyl group . The compound was found to have a melting point of 215–217 °C .Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This ring is attached to a trifluoromethyl group and a naphthalene-1-sulfonamide group via a methylene bridge .Physical And Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 215–217 °C . It has sub-micromolar potency, high metabolic stability, and selectivity over tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 (CYP) enzymes .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine. These compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural science for weed control and crop protection (Moran, 2003).

Materials Science: Proton Exchange Membranes

In materials science, sulfonated polybenzothiazoles containing naphthalene units, derived from compounds such as 2,6-naphthalene dicarboxylic acid, have been synthesized. These materials demonstrated excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such characteristics make them suitable for use as proton exchange membranes, which are crucial components in fuel cell technology (Wang et al., 2015).

Organosoluble Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was prepared and used to synthesize a series of new fluorinated polyimides. These materials were noted for their solubility in various organic solvents, ability to form transparent, flexible, and strong films, low moisture absorptions, and low dielectric constants. Their thermal stability and colorless nature of certain derivatives make them promising for applications in advanced electronic and aerospace industries (Chung & Hsiao, 2008).

Enzymatic Kinetics and Herbicide Development

The compound "N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide" has been evaluated as an acetohydroxyacid synthase inhibitor, a key enzyme in plant growth. This research aimed at discovering new compounds with high herbicidal activity and faster degradation rates in soil. Such studies contribute to the development of more efficient and environmentally friendly herbicides for agricultural use (Chen et al., 2009).

Wirkmechanismus

Target of Action

Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Action Environment

The design of new entities by substituting different pharmacophores in one structure has led to compounds with increased antimicrobial action .

Zukünftige Richtungen

The compound represents a promising strategy in cancer immunotherapy due to its ability to inhibit IDO1 and boost the immune response . Future research could focus on further optimizing the potency and selectivity of this compound, as well as investigating its efficacy in preclinical and clinical trials.

Eigenschaften

IUPAC Name |

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-8-9-16-23-24-17(25(16)11-13)10-22-28(26,27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,22H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWFLRDXDXJRGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

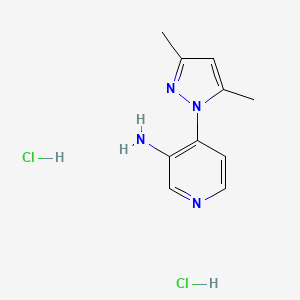

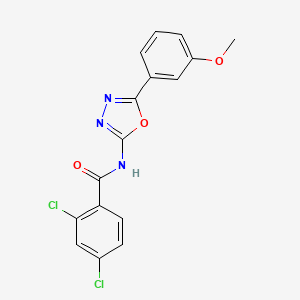

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

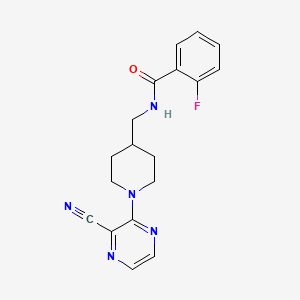

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

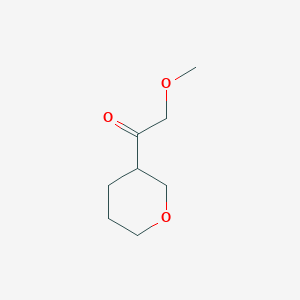

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

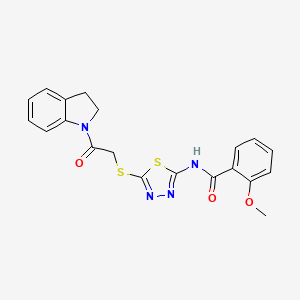

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)

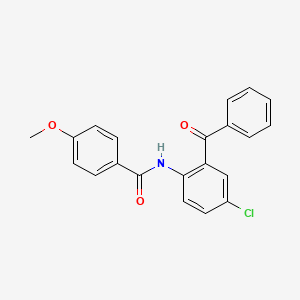

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)